molecular formula C8H13ClO3S B2496045 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride CAS No. 2247106-83-6

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride

Cat. No.: B2496045
CAS No.: 2247106-83-6
M. Wt: 224.7
InChI Key: MRGPTHLPJFYIJM-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is a specialized bicyclic scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile synthetic building block, particularly for the development of novel small-molecule therapeutics. Its research value is highlighted by its role in investigations for preventing the metastasis of cancer cells . The oxabicyclo[3.2.1]octane core provides a rigid, three-dimensional structure that can be functionalized to interact with specific biological targets. Researchers are exploring its potential mechanism of action, which may involve the inhibition of key pathways in cancer cell migration and invasion . This reagent is instrumental in constructing molecular frameworks being evaluated against aggressive cancers, including pancreatic carcinoma and glioma, offering a promising avenue for new anti-metastatic strategies . The compound is strictly for use in laboratory research.

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-2-7(4-8)12-5-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGPTHLPJFYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 6-Oxabicyclo[3.2.1]octan-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonate ester.

    Oxidation Reactions: Oxidation of the oxabicyclo ring can lead to the formation of different oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl derivatives.

    Reduction Reactions: Products include sulfonamides and sulfonate esters.

    Oxidation Reactions: Products include oxygenated derivatives of the oxabicyclo ring.

Scientific Research Applications

Biological Modifications

Biology : This compound is utilized in the modification of biomolecules, including proteins and nucleic acids, allowing researchers to study their functions and interactions more effectively. The sulfonyl chloride group serves as an electrophile, enabling it to react with nucleophiles found in biological systems.

Medicinal Chemistry

Drug Development : 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is explored for its potential in synthesizing sulfonamide-based drugs. Its ability to form sulfonamide bonds makes it a candidate for developing therapeutics targeting various diseases.

Antiviral Activity

Preliminary studies indicate that derivatives of this compound may inhibit viral replication, particularly against the Hepatitis B virus (HBV). These findings suggest its potential as a therapeutic agent in antiviral treatments.

Case Study: Antiviral Activity Against HBV

A study demonstrated that sulfonamide derivatives based on this bicyclic structure significantly reduced HBV replication in vitro, highlighting their promise for therapeutic development against viral infections .

Anticancer Potential

Research indicates that this compound and its derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

In studies involving breast cancer cell lines, compounds similar to this compound were shown to activate caspase pathways, leading to apoptosis and suggesting their potential as anticancer agents .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials with specific properties due to its unique reactivity profile.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The oxabicyclo ring provides a rigid and stable framework, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

2-Oxabicyclo[2.2.2]octane Derivatives

  • Ring System : [2.2.2], a smaller, more strained system compared to [3.2.1].
  • Heteroatom : Oxygen at the 2-position.
  • Synthesis : Achieved via iodocyclization of exocyclic alkenes with yields up to 67%, significantly higher than those for nitrogen-containing analogs .
  • Applications : Serves as a bioisostere for phenyl rings in drug design due to its comparable spatial and electronic properties .
  • Key Difference : The [2.2.2] system’s higher ring strain may limit stability under harsh conditions, whereas the [3.2.1] system’s larger rings could enhance conformational flexibility.

2-Azabicyclo[2.2.2]octane

  • Ring System : [2.2.2], identical to the 2-oxa analog but with nitrogen replacing oxygen.
  • Heteroatom : Nitrogen at the 2-position.
  • Synthesis : Lower yields (31–41%) due to nitrogen’s electronic effects, which may impede cyclization efficiency. Bridgehead substitution improves yields under heating .
  • Applications : Less explored in the provided evidence, but nitrogen’s basicity could enable applications in catalysis or medicinal chemistry.

4-Thia-1-azabicyclo[3.2.0]heptane

  • Ring System : [3.2.0], a fused bicyclic structure with sulfur and nitrogen.
  • Heteroatoms : Sulfur at the 4-position and nitrogen at the 1-position.
  • Functional Groups : Carboxylic acid and amide groups, as seen in antibiotic derivatives (e.g., penicillins) .
  • Applications : Used in pharmacopeial-grade antibiotics, with stringent purity standards (e.g., crystallinity and dimethylaniline content tests) .
  • Key Difference : The sulfur atom enhances stability and bioactivity in pharmaceuticals, contrasting with the sulfonyl chloride’s role as a synthetic intermediate.

Comparative Data Table

Compound Name Bicyclo Ring System Heteroatoms Key Functional Groups Synthesis Yield Applications References
This compound [3.2.1] O Methanesulfonyl chloride Not specified Organic synthesis intermediate
2-Oxabicyclo[2.2.2]octane derivatives [2.2.2] O Variable substituents Up to 67% Bioisosteres in drug design
2-Azabicyclo[2.2.2]octane [2.2.2] N Variable substituents 31–41% Underexplored (potential catalysis)
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] S, N Carboxylic acid, amide Meets pharmacopeial standards Antibiotics

Research Findings and Implications

  • Synthetic Efficiency : Oxygen-containing bicyclic systems (e.g., 2-oxa and 6-oxa) generally exhibit higher synthetic yields than nitrogen analogs, likely due to oxygen’s favorable electronic effects during cyclization .
  • Functional Group Impact : The sulfonyl chloride group in the main compound enables diverse derivatization (e.g., nucleophilic substitution), whereas carboxylic acid groups in the 4-thia-1-aza system are critical for biological activity .
  • Pharmacopeial Relevance : Compounds like 4-thia-1-azabicyclo[3.2.0]heptane undergo rigorous quality control, highlighting the importance of purity in pharmaceuticals—a consideration less emphasized for reactive intermediates like sulfonyl chlorides .

Biological Activity

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a methanesulfonyl chloride functional group, which is significant for its reactivity and biological interactions. Its chemical formula is C9H13ClO2SC_9H_{13}ClO_2S and it possesses a molecular weight of approximately 218.72 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially modulating enzymatic pathways or receptor activities. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids or proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) treatment, by interfering with viral polymerase activity.
  • Anticancer Potential : Some studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Antiviral Activity Against HBV

A study published in 2019 investigated the antiviral efficacy of sulfonamide derivatives, including those based on the bicyclic structure similar to this compound. The results demonstrated a significant reduction in HBV replication in vitro, indicating potential for therapeutic development against viral infections .

Case Study 2: Anticancer Activity

In a study examining various bicyclic compounds for anticancer properties, derivatives of this compound were tested against breast cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityReferences
This compoundStructureAntiviral, Anticancer
Sulfide alkyl derivativesVariesAntiviral (HBV)
Quinazolinone derivativesVariesAnticancer, Anti-inflammatory

Q & A

Basic: What are the optimal synthetic routes for preparing 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves functionalizing the bicyclic scaffold with a methanesulfonyl chloride group. Key steps include:

  • Scaffold Preparation : Start with 6-oxabicyclo[3.2.1]octane derivatives (e.g., hydroxyl or amine precursors) and perform sulfonation using methanesulfonyl chloride under anhydrous conditions to avoid hydrolysis .
  • Reagent Selection : Use a base like triethylamine to neutralize HCl byproducts, which improves reaction efficiency .
  • Condition Optimization : Control temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to balance reaction kinetics and product stability .
    Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution.

Basic: How can the bicyclic framework and sulfonyl chloride group be characterized spectroscopically?

Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Identify protons and carbons in the bicyclic system. For example, the bridgehead protons exhibit distinct coupling patterns (e.g., J = 8–12 Hz) due to restricted rotation .
    • ¹⁹F NMR (if fluorinated analogs are synthesized): Detect fluorine environments in derivatives .
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the sulfonyl chloride moiety .
  • IR Spectroscopy : Confirm the S=O stretch (~1360–1180 cm⁻¹) and S-Cl bond (~550 cm⁻¹) .

Advanced: What strategies mitigate regioselectivity challenges during sulfonation of the oxabicyclo scaffold?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : Use bulky bases (e.g., DIPEA) to direct sulfonation to less hindered positions .
  • Electronic Effects : Activate specific positions via electron-donating groups (e.g., hydroxyl or amine substituents) to enhance nucleophilic attack at the desired site .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to predict reactive sites based on frontier molecular orbitals .
    Case Study : In camphorsulfonyl chloride derivatives, the endo/exo orientation of the sulfonyl group is determined by the bicyclic system’s rigidity .

Advanced: How can computational modeling predict the reactivity of the sulfonyl chloride group in bicyclic systems under electrophilic conditions?

Answer:

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .
  • Transition State Analysis : Simulate reaction pathways (e.g., sulfonation or nucleophilic substitution) using software like Gaussian or NWChem to assess activation energies .
  • Solvent Effects : Use COSMO-RS models to predict solvent interactions that stabilize intermediates .
    Validation : Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Data Contradiction: How should researchers resolve discrepancies in reported reaction outcomes for functionalizing the oxabicyclo framework?

Answer:

  • Systematic Variation : Replicate experiments while varying one parameter (e.g., solvent, temperature) to isolate causative factors .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolysis derivatives or dimerization artifacts) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., camphorsulfonyl chloride derivatives) to assess whether trends are scaffold-specific .

Stability: What are the key considerations for handling and storing this compound?

Answer:

  • Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) in sealed, desiccated containers to prevent hydrolysis .
  • Temperature Control : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Decomposition Monitoring : Periodically analyze purity via NMR or HPLC. If degradation exceeds 5%, repurify via recrystallization (e.g., using hexane/ethyl acetate) .

Methodological: How can researchers design assays to evaluate the electrophilic reactivity of this sulfonyl chloride in bioconjugation applications?

Answer:

  • Kinetic Studies : Track reaction rates with nucleophiles (e.g., amines or thiols) using stopped-flow UV-Vis spectroscopy .
  • Competitive Assays : Compare reactivity with other sulfonyl chlorides (e.g., camphorsulfonyl chloride) under identical conditions .
  • Mass Spectrometry : Confirm covalent adduct formation (e.g., with lysine residues in proteins) via MALDI-TOF or ESI-MS .

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